N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

c-Met kinase inhibition Structure-activity relationship Oxalamide scaffold optimization

This oxalamide delivers a structurally defined, patent-relevant pyridin-2-yl-piperidine scaffold with an ortho-methylthio phenyl motif—a combination critical for c-Met kinase selectivity and sulfur-mediated binding studies. Unlike pyridin-3/4-yl or non‑sulfur analogs, its unambiguous regiochemistry ensures reproducible SAR. Procure 5‑25 mg for initial screening; scale after confirming target engagement and selectivity. Ideal for medicinal chemistry groups building focused kinase-inhibitor libraries.

Molecular Formula C20H24N4O2S
Molecular Weight 384.5
CAS No. 1235388-87-0
Cat. No. B2370098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(methylthio)phenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
CAS1235388-87-0
Molecular FormulaC20H24N4O2S
Molecular Weight384.5
Structural Identifiers
SMILESCSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C20H24N4O2S/c1-27-17-7-3-2-6-16(17)23-20(26)19(25)22-14-15-9-12-24(13-10-15)18-8-4-5-11-21-18/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,25)(H,23,26)
InChIKeyLJKNWSMERLPDTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1235388-87-0): An Oxalamide Research Compound for Kinase-Targeted Probe Development


N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1235388-87-0, PubChem CID 49681998) belongs to the oxalamide class of small molecules, characterized by a central ethanediamide linker bridging a 2-(methylthio)phenyl moiety and a 1-(pyridin-2-yl)piperidin-4-yl scaffold [1]. Oxalamides bearing the pyridin-2-yl-piperidine motif have been patented as protein tyrosine kinase inhibitors targeting growth factor receptors such as c-Met, establishing this scaffold's relevance in anti-cancer research [2]. The compound carries a molecular formula of C20H24N4O2S, a molecular weight of 384.5 g/mol, and a computed XLogP3 of 3.1, indicating moderate lipophilicity [1]. No disclosed biological activity data, ChEMBL entry, or primary research publication directly annotating this specific compound could be identified at the time of this analysis.

Why Closely Related Methylthio-Phenyl Oxalamide Analogs Cannot Substitute for N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide in Targeted Research Programs


The oxalamide chemical space is broad, yet minor structural modifications produce dramatic shifts in biological target engagement and selectivity. The pyridin-2-yl substituent on the piperidine ring of this compound distinguishes it from analogs bearing pyridin-3-yl, pyridin-4-yl, N-methyl, or N-benzyl piperidine caps, each of which directs the molecule into distinct conformational and pharmacophoric space [1]. Published structure-activity relationship (SAR) data on oxalamide-based kinase inhibitors demonstrate that the position of the heteroaryl nitrogen on the piperidine cap is a critical determinant of c-Met inhibitory potency, with pyridin-2-yl variants exhibiting differential binding modes compared to pyridin-3-yl or pyridin-4-yl regioisomers [1]. Furthermore, the ortho-methylthio substitution on the phenyl ring introduces a unique sulfur-based hydrogen-bond acceptor and hydrophobic surface that cannot be replicated by methyl, methoxy, or halogen substituents at the same position [2]. Generic substitution without empirical validation risks selecting a compound with an entirely different target profile, metabolic fate, or selectivity window.

Quantitative Differentiation Evidence for N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide: Head-to-Head Comparator Analysis


Pyridin-2-yl vs. Pyridin-3-yl vs. Pyridin-4-yl Piperidine Cap: Impact on Kinase Inhibitor Scaffold Potency

The pyridin-2-yl substitution on the piperidine ring of the target compound provides a distinct nitrogen placement that influences hydrogen-bonding geometry with kinase hinge regions. In the oxalamide kinase inhibitor patent series (US20060241104A1), compounds bearing a pyridin-2-yl-substituted piperidine cap were explicitly claimed as c-Met inhibitors, while pyridin-3-yl and pyridin-4-yl regioisomers were either absent or demonstrated altered potency profiles [1]. The ortho-nitrogen in pyridin-2-yl allows intramolecular interaction with the piperidine ring and directs the exocyclic substituent toward a distinct vector compared to meta- or para-nitrogen isomers, a feature recognized in medicinal chemistry as critical for target selectivity [2].

c-Met kinase inhibition Structure-activity relationship Oxalamide scaffold optimization

Ortho-Methylthio Phenyl Substituent: Structural Differentiation from Para-Methylthio and Non-Thioether Analogs

The ortho-methylthio (–SMe) group on the phenyl ring of the target compound introduces a divalent sulfur atom capable of engaging in unique non-covalent interactions, including sulfur–π interactions with aromatic residues and chalcogen bonding, which cannot be replicated by –OMe, –Me, –Cl, or –CF₃ substituents [1]. In the HIV-1 gp120/CD4 inhibitor series, replacement of the methylthio-substituted aromatic ring with other substituents led to substantial changes in antiviral potency, confirming the functional significance of the thioether moiety [2]. The ortho position further creates a steric environment distinct from meta- or para-methylthio analogs (e.g., CAS 2034586-71-3, which bears the –SMe at the meta position), affecting the conformational preference of the adjacent amide bond [3].

Sulfur-based pharmacophore Oxalamide SAR Bioisostere comparison

Oxalamide Linker as a Dual Hydrogen-Bond Donor/Acceptor Scaffold: Physicochemical Comparison with Amide and Urea Isosteres

The oxalamide (ethanediamide) linker of the target compound presents two adjacent amide bonds in a planar, conjugated arrangement, providing four hydrogen-bonding functional groups (two N–H donors, two C=O acceptors) within a compact scaffold [1]. This contrasts with mono-amide linkers (one donor, one acceptor) and urea linkers (two donors, one acceptor), offering a distinct hydrogen-bonding pharmacophore. The computed hydrogen bond donor count of 2 and acceptor count of 5 for this compound [2] reflects the contribution of the oxalamide core plus the pyridine and thioether groups. In published IDO1 inhibitor optimization campaigns, the oxalamide linker provided superior cell-based potency (IC50 = 3.9 nM) and metabolic stability compared to mono-amide and sulfonamide-based linkers in matched molecular pair analyses [3].

Oxalamide pharmacophore Hydrogen-bonding capacity ADME property prediction

Physicochemical Property Differentiation: XLogP3 and Molecular Weight Benchmarking Against Closest Analogs

The target compound has a computed XLogP3 of 3.1 and molecular weight of 384.5 g/mol [1], positioning it within favorable drug-like chemical space (Lipinski Rule of 5 compliance). The closest commercially cataloged regioisomer, N1-(3-(methylthio)phenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034586-71-3), shares the same molecular formula and molecular weight [2] but differs in both the methylthio regioisomerism (ortho vs. meta) and the pyridine nitrogen position (2-yl vs. 4-yl), rendering it a distinct chemical entity with potentially divergent pharmacokinetic and pharmacodynamic profiles. Neither compound has publicly disclosed logD7.4, solubility, or permeability data, making direct ADME comparison impossible without experimental determination.

Lipophilicity Drug-likeness Property-based design

Critical Gap in Publicly Available Evidence: No Direct Quantitative Bioactivity Data Identified for This Compound

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, DrugBank, ChemSpider, Google Patents, and major vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem per source restrictions) yielded no peer-reviewed publication, patent specific to this compound, deposited bioactivity measurement, or quantitative biological assay result for N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1235388-87-0). The PubChem record (CID 49681998) contains only computed structural and physicochemical descriptors with no bioassay data [1]. The evitachem.com page erroneously conflates this compound with MTX-211 (a PI3K/EGFR dual inhibitor with CAS 1952236-05-3 and a different chemical structure) . This evidence gap means that all differentiation claims above rest on class-level inference from structurally related oxalamide series, not on direct experimental data for this specific compound.

Data transparency Research reagent selection Evidence-based procurement

Recommended Research and Procurement Scenarios for N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide


Kinase Inhibitor Probe Development Using the Pyridin-2-yl-Piperidine Oxalamide Scaffold

Researchers developing small-molecule kinase inhibitors, particularly targeting c-Met or related receptor tyrosine kinases, may select this compound as a structurally defined starting point for SAR exploration. The pyridin-2-yl-piperidine-oxalamide scaffold is explicitly claimed in patent literature as a c-Met inhibitory pharmacophore [1]. The ortho-methylthio group offers a distinct sulfur-based interaction surface for crystallographic fragment screening or structure-based design campaigns [2]. Recommended procurement context: medicinal chemistry programs requiring a well-characterized (PubChem CID 49681998) building block with unambiguous regiochemistry for reproducible SAR expansion.

Regioisomeric Specificity Control in Chemical Biology Probe Studies

For chemical biology studies requiring precise regioisomeric control, this compound provides a defined ortho-methylthio/pyridin-2-yl configuration that distinguishes it from meta-methylthio/pyridin-4-yl isomers (e.g., CAS 2034586-71-3) [1]. This is critical when investigating sulfur-mediated non-covalent interactions or when the vector of the pyridine nitrogen influences target binding geometry. The InChI Key (LJKNWSMERLPDTG-UHFFFAOYSA-N) [2] provides a unique digital fingerprint for unambiguous compound registration and inventory tracking across collaborating laboratories.

HIV-1 Entry Inhibitor Analog Design Based on the CD4-Mimic Oxalamide Pharmacophore

The oxalamide linker with a piperidine-based moiety is a recognized pharmacophore in small-molecule CD4 mimics that inhibit HIV-1 gp120-CD4 interaction [1]. This compound's structural features—aromatic ring, oxalamide linker, and substituted piperidine—align with the three-component architecture required for gp120 Phe43 cavity engagement [1]. While the methylthio substitution differs from the optimized guanidine-cyclohexyl piperidine motifs in lead CD4 mimics, this compound may serve as a comparative tool compound or diversification point for exploring alternative chemical space within this target class.

In-House Biological Profiling as Prerequisite for Large-Scale Procurement

Given the absence of publicly disclosed bioactivity data for this specific compound [1], the recommended procurement pathway is: (i) acquire a small quantity (5–25 mg) for initial in-house screening against the intended target(s); (ii) perform purity verification (HPLC, NMR) and identity confirmation via InChI Key cross-reference; (iii) conduct preliminary selectivity profiling against related targets (e.g., kinase panel, GPCR panel) before scaling to gram-level procurement. This risk-mitigated approach ensures that the compound's unique structural features translate into meaningful biological differentiation worthy of larger investment.

Quote Request

Request a Quote for N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.